2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one

Chagas disease Trypanosoma cruzi Drug discovery

2,3-Dihydroimidazo[1,2-b]isoquinolin-5(1H)-one is a fused tricyclic heterocycle (C11H10N2O, MW 186.21) serving as the foundational scaffold for a series of imidazoisoquinolinone derivatives with demonstrated in vitro antiparasitic activity. Its structure incorporates a privileged imidazoisoquinoline core, which is distinct from quinoline-based antimalarials like chloroquine and nitroheterocyclic antitrypanosomal agents like Nifurtimox, enabling alternative mechanisms of action such as heme detoxification inhibition and DNA binding.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 25113-57-9
Cat. No. B11907532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one
CAS25113-57-9
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1CN2C(=CC3=CC=CC=C3C2=O)N1
InChIInChI=1S/C11H10N2O/c14-11-9-4-2-1-3-8(9)7-10-12-5-6-13(10)11/h1-4,7,12H,5-6H2
InChIKeyIGCOPIWHEYBFST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydroimidazo[1,2-b]isoquinolin-5(1H)-one (CAS 25113-57-9): Core Scaffold Profile for Antiparasitic Drug Discovery Procurement


2,3-Dihydroimidazo[1,2-b]isoquinolin-5(1H)-one is a fused tricyclic heterocycle (C11H10N2O, MW 186.21) serving as the foundational scaffold for a series of imidazoisoquinolinone derivatives with demonstrated in vitro antiparasitic activity . Its structure incorporates a privileged imidazoisoquinoline core, which is distinct from quinoline-based antimalarials like chloroquine and nitroheterocyclic antitrypanosomal agents like Nifurtimox, enabling alternative mechanisms of action such as heme detoxification inhibition and DNA binding [1]. The compound is synthesized via a microwave-assisted route, providing rapid access to the core scaffold for subsequent derivatization .

Why Generic Substitution of 2,3-Dihydroimidazo[1,2-b]isoquinolin-5(1H)-one with Other Heterocyclic Scaffolds Fails in Antiparasitic Programs


The imidazoisoquinolinone scaffold presents a structurally differentiated pharmacophore compared to classical antiparasitic agents: it lacks the 7-chloroquinoline ring required for chloroquine's activity yet inhibits hemozoin formation via a distinct heme-binding mechanism, while its N- and C-acylation sites permit regioselective derivatization that is not possible with simpler isoquinoline or benzimidazole scaffolds . This core heterocycle serves as the essential intermediate for generating derivatives with up to 10-fold higher potency than the clinical standard Nifurtimox against Trypanosoma cruzi epimastigotes and micromolar activity against chloroquine-sensitive Plasmodium falciparum [1]. Generic substitution with commercially available isoquinolinones or imidazoles would forfeit the unique fusion geometry and substitution pattern that drive this bioactivity.

Quantitative Comparative Evidence for 2,3-Dihydroimidazo[1,2-b]isoquinolin-5(1H)-one Against Closest Analogs


Anti-Trypanosoma cruzi Activity of Parent-Derived Carbothioamide Derivatives vs. Nifurtimox

Derivatives of the core scaffold 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one, specifically N-aryl-5-oxo-imidazo[1,2-b]isoquinoline-10-carbothioamides, were evaluated against the epimastigote form of T. cruzi. Four compounds demonstrated superior in vitro potency compared to the clinical reference drug Nifurtimox [1]. The most active derivative within the series achieved an IC50 value significantly lower than Nifurtimox, while all active derivatives exhibited a selectivity index of at least 15-fold in HeLa cells and 200-fold in L6 cells relative to the parasitic IC50, highlighting a therapeutic window advantageous over the reference drug [1].

Chagas disease Trypanosoma cruzi Drug discovery

Anti-Plasmodium falciparum Activity and Heme-Binding Mechanism of Imidazoisoquinolinone Derivatives vs. Chloroquine

A series of imidazoisoquinolinone derivatives synthesized from 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one exhibited moderate to good in vitro antimalarial activity against the chloroquine-sensitive GHA strain of P. falciparum, with IC50 values in the micromolar range [1]. Critically, a strong correlation (r = 0.98) was established between antiplasmodial activity and heme dissociation constants (Kd), indicating that these compounds inhibit hemozoin formation through a mechanism analogous to chloroquine but via a structurally distinct chemotype [1]. The most active derivative (compound 6) demonstrated an IC50 of 28 µM, compared to chloroquine which typically exhibits IC50 values of 0.01–0.1 µM against sensitive strains; however, the imidazoisoquinolinone series operates through a similar heme-binding mechanism, offering a novel resistance profile.

Malaria Plasmodium falciparum Heme detoxification

Microwave-Assisted Synthesis Efficiency: Parent Scaffold vs. Conventional Heating Methodologies

The core scaffold 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one was synthesized via a microwave-assisted protocol, representing a substantial improvement over traditional thermal methods for constructing the fused imidazoisoquinolinone ring system . The microwave method enabled rapid access to the heterocycle, facilitating downstream derivatization that yielded C-alkyl derivatives in 79–88% yields within 2–6 minutes of microwave irradiation in the presence of K2CO3 and DMAP, whereas conventional oil bath heating required prolonged reaction times for similar transformations [1]. This synthetic efficiency directly translates to procurement value by enabling rapid gram-scale production for screening campaigns.

Synthetic methodology Microwave-assisted synthesis Process chemistry

Regioselective Derivatization: N- vs. C-Acylation Distinction from Isoquinolinone and Benzimidazole Analogs

A kinetic study employing HPLC on the acylation of 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one revealed the formation of distinct N- and C-acylated isomers, demonstrating the scaffold's unique regiochemical landscape that is absent in simpler monocyclic isoquinolinones or benzimidazoles . This dual reactivity enables the generation of structurally diverse libraries from a single parent intermediate, increasing the accessible chemical space for structure-activity relationship (SAR) exploration.

Regioselective acylation Medicinal chemistry Scaffold diversification

Optimal Application Scenarios for Procuring 2,3-Dihydroimidazo[1,2-b]isoquinolin-5(1H)-one Based on Differentiation Evidence


Lead Generation for Chagas Disease Drug Discovery

This compound is an essential starting material for synthesizing N-aryl-5-oxo-imidazo[1,2-b]isoquinoline-10-carbothioamide derivatives that have demonstrated superior in vitro potency against T. cruzi than the clinical drug Nifurtimox, along with significant selectivity windows (≥15-fold in HeLa, ≥200-fold in L6 cells) [1]. Procurement is justified for programs aiming to develop next-generation antitrypanosomal agents with improved safety margins.

Novel Antimalarial Scaffold Exploration Targeting Heme Detoxification

The scaffold's derivatives engage the validated heme detoxification pathway in P. falciparum with a high correlation (r = 0.98) between heme binding and antiplasmodial activity, representing a chemotype distinct from 4-aminoquinolines [2]. This makes the parent compound a strategic procurement choice for teams seeking to circumvent chloroquine resistance mechanisms.

Efficient Parallel Library Synthesis via Microwave-Assisted Chemistry

The parent scaffold can be rapidly diversified into C-alkyl derivatives in 2–6 minutes with 79–88% yields using microwave irradiation, conditions that are compatible with parallel synthesis platforms [3]. This operational advantage supports procurement for high-throughput medicinal chemistry workflows where speed and reaction efficiency are critical.

Regiochemical Diversification for Comprehensive SAR Exploration

The scaffold's unique ability to undergo both N- and C-acylation under DMAP catalysis, as confirmed by HPLC kinetic studies, provides medicinal chemists with multiple vectors for structural elaboration from a single purchased intermediate . This regiochemical plasticity maximizes the return on procurement investment by enabling the generation of structurally diverse compound libraries.

Quote Request

Request a Quote for 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.